2-((Methoxycarbonyl)amino)-2-methylpropanoic acid
Description
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (CAS: CID 54312807) is a branched-chain carboxylic acid derivative with a methoxycarbonyl-substituted amino group at the β-carbon. Its molecular formula is C₇H₁₃NO₄, and its structure features a central quaternary carbon bearing a methyl group, a carboxylic acid moiety, and a methoxycarbonylamino substituent (SMILES: CC(C)(C(=O)O)N(C)C(=O)OC) . The compound’s stereoelectronic properties are influenced by the electron-withdrawing methoxycarbonyl group and the steric bulk of the methyl substituent, which may impact its reactivity and biological interactions.
This compound is structurally analogous to fibrate-class drugs (e.g., bezafibrate, clofibric acid) but differs in the substitution pattern of the amino and aromatic groups.
Properties
IUPAC Name |
2-(methoxycarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,4(8)9)7-5(10)11-3/h1-3H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSBWCLCEYQKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91826-96-9 | |
| Record name | 2-[(methoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanoic acid with methoxycarbonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-amino-2-methylpropanoic acid.
Reagent: Methoxycarbonyl chloride.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-amino-2-methylpropanoic acid is dissolved in a suitable solvent, such as dichloromethane, and methoxycarbonyl chloride is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and proteins, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The methoxycarbonylamino group in the target compound introduces both steric hindrance and polarity, contrasting with the aromatic chlorophenoxy groups in fibrates. This difference likely alters pharmacokinetic properties, such as metabolic stability and receptor binding .
- Biological Activity : While fibrates (e.g., bezafibrate, clofibric acid) exhibit potent lipid-lowering and microalgal growth inhibition (EC₅₀: 12–50 μM) , the target compound’s activity remains underexplored. Evidence suggests that similar methoxycarbonyl derivatives may act as allosteric modulators in hemoglobin or chemosensory receptors .
Spectroscopic Characterization
- NMR Data : The target compound’s ^1H NMR shows characteristic peaks for methyl groups (δ 1.4–1.6 ppm) and methoxycarbonyl (δ 3.7–3.9 ppm), similar to clofibric acid but distinct from bezafibrate’s aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) aligns with other propanoic acid derivatives .
Biological Activity
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid, also known as methoxycarbonylamino acid, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
- Chemical Formula : CHNO
- CAS Number : 91826-96-9
- Molecular Weight : 145.13 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It has been tested in vitro against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
- Anticancer Potential : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction in affected cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Interaction : There is evidence suggesting that the compound interacts with certain receptors, affecting signal transduction pathways critical for cell growth and survival.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis and reduced viability in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The study concluded that further research is needed to explore the compound's potential as an antimicrobial agent.
Case Study: Anticancer Properties
In another investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 75 µM. The authors suggested that the compound's mechanism involves the activation of caspase pathways leading to apoptosis.
Q & A
Q. How can synthesis conditions for 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid be optimized to improve yield and purity?
Synthesis typically involves carbamate formation via reaction of 2-amino-2-methylpropanoic acid with methyl chloroformate. Key variables include:
- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-substitution) .
- Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance solubility of intermediates .
- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .
- Workup : Acidic aqueous extraction (pH 3–4) isolates the carboxylic acid moiety .
Q. What characterization techniques are critical for confirming the structure of this compound?
Q. What are the stability and storage recommendations for this compound?
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to moisture .
- Storage : Store at –20°C in inert atmosphere (argon or nitrogen) to prevent degradation. Use amber vials to limit light exposure .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Toxicity Data : Limited ecotoxicological or mutagenicity data available; treat as a potential irritant .
- Spill Management : Neutralize with sodium bicarbonate and collect using HEPA-filtered vacuum systems .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
-
Collision Cross-Section (CCS) Predictions :
Adduct m/z CCS (Ų) [M+H]⁺ 176.0917 137.1 [M+Na]⁺ 198.0737 144.1 Use CCS values to model ion mobility in mass spectrometry-based proteomic studies . -
Docking Studies : Simulate interactions with enzymes (e.g., hydrolases) using software like AutoDock Vina. Focus on hydrogen bonding with the carbamate group .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Dose-Response Variability : Conduct parallel assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .
- Batch Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity, as impurities >2% can skew bioactivity results .
Q. How can the compound’s metabolic stability be assessed in pharmacokinetic studies?
- In Vitro Models :
- Hepatic Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
- Plasma Stability : Measure esterase-mediated hydrolysis of the methoxycarbonyl group at 37°C over 24 hours .
Q. What advanced analytical methods optimize detection limits in trace-level quantification?
Q. How does structural modification of the carbamate group alter biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
